molecular formula C12H11BrO3 B1267465 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl- CAS No. 155272-56-3

2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl-

Cat. No. B1267465
M. Wt: 283.12 g/mol
InChI Key: XLLJFWFFIDCGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl- is a useful research compound. Its molecular formula is C12H11BrO3 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

7-(2-bromoethoxy)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-8-6-12(14)16-11-7-9(15-5-4-13)2-3-10(8)11/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLJFWFFIDCGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165866
Record name 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl-

CAS RN

7471-76-3, 155272-56-3
Record name 7-(2-Bromoethoxy)-4-methyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7471-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155272563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC401280
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.62 g. (0.1 mole) 7-hydroxy-4-methyl-coumarin (4-methyl-umbelliferon) are dissolved in a 8% aqueous solution of 0.2 mole sodium hydroxide and a solution of 4 g. benzyl-tributyl-ammonium-chloride phase transfer catalyst and 37.5 g. (0.2 mole) 1,2-dibromo-ethane in 200 ml. ethylene-chloride is added. The mixture is heated for 14 hours under stirring and allowed to cool. 60 ml. dichloromethane are added, the mixture is filtered and the organic layer is separated from the filtrate and washed with distilled water, dried and evaporated. 19.82 g. (0.07 mole) 7-(2'-bromo-ethyl-oxy)-4-methyl-coumarin are obtained, melting point: 94°-97° C.
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